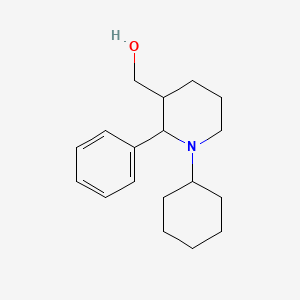
(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol” is a compound with the molecular formula C18H27NO . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There are many approaches to the preparation of piperidines by intramolecular ring closure, including asymmetric synthesis, metal-catalyzed cyclization, intramolecular silyl-Prins reaction, electrophilic cyclization, aza-Michael reaction, and others .Molecular Structure Analysis
The molecular structure of “(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is attached to a cyclohexyl group, a phenyl group, and a methanol group .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación
Electrocatalytic Hydrogenation
The electrocatalytic hydrogenation (ECH) of certain compounds in aqueous methanol, as investigated by Dabo et al. (1997), highlights a significant application in the field of electrochemistry. This study focuses on the high selectivity of carbon-carbon double bond hydrogenation using electrodeposited nickel and copper electrodes in methanol solutions (Dabo et al., 1997).
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
Ozcubukcu et al. (2009) developed a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This application signifies the relevance of such compounds in organic chemistry and catalysis (Ozcubukcu et al., 2009).
Hydrogen Donor in Organic Synthesis
Smith and Maitlis (1985) discussed the role of methanol as a hydrogen donor in reactions catalyzed by various metal complexes. This application, especially for the reduction of ketones to alcohols, is vital in organic synthesis and highlights the versatility of methanol in chemical reactions (Smith & Maitlis, 1985).
N-Methylation of Amines
In 2021, Sarki et al. explored the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines. This study emphasizes the utility of methanol in creating valuable pharmaceutical agents and showcases the application in medicinal chemistry (Sarki et al., 2021).
Impact on Lipid Dynamics
Nguyen et al. (2019) investigated the effects of methanol on lipid dynamics, specifically in biological and synthetic membranes. This research is crucial in understanding the role of methanol in biomembrane studies, which has implications in cellular biology and pharmacology (Nguyen et al., 2019).
Enantioselective Synthesis
Lu et al. (2008) synthesized (1R,3S,4S)-2-azanorbornyl-3-methanol as a catalyst for enantioselective epoxidation of α,β-enones. This application in stereochemistry highlights the importance of such compounds in the synthesis of enantiomerically pure products (Lu et al., 2008).
C–C Coupling in Chemical Synthesis
Moran et al. (2011) described the use of methanol in catalytic C–C coupling with allenes, demonstrating the role of methanol in the synthesis of higher alcohols. This study is pivotal in organic synthesis and fine chemical production (Moran et al., 2011).
Direcciones Futuras
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, it is likely that “(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol” and similar compounds will continue to be a focus of future research.
Propiedades
IUPAC Name |
(1-cyclohexyl-2-phenylpiperidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c20-14-16-10-7-13-19(17-11-5-2-6-12-17)18(16)15-8-3-1-4-9-15/h1,3-4,8-9,16-18,20H,2,5-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJBIUWOUITRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




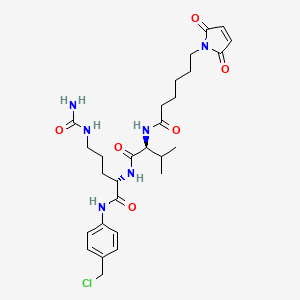
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2590163.png)

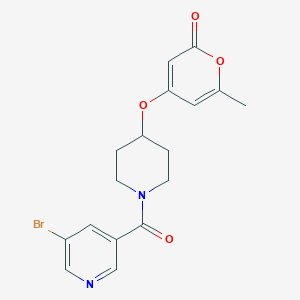
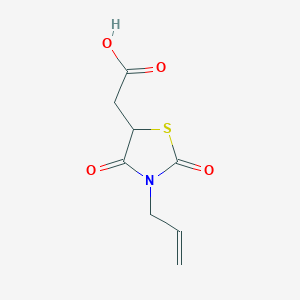
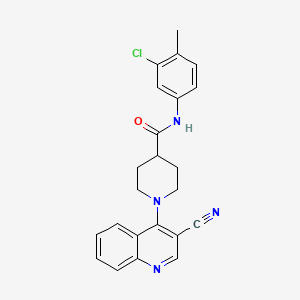


![5-((2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590174.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2590178.png)